Product packaging for N-Demethylerythromycin A(Cat. No.:CAS No. 992-62-1)

N-Demethylerythromycin A

Cat. No.: B194138
CAS No.: 992-62-1
M. Wt: 719.9 g/mol
InChI Key: TXOOBKBDBNRQCF-QNPWSHAKSA-N
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Description

Contextualization within Macrolide Antibiotics Landscape

Macrolide antibiotics are a class of drugs characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. scbt.comresearchgate.net The class was established with the discovery of erythromycin (B1671065) in 1952, isolated from the actinomycete Saccharopolyspora erythraea (formerly Streptomyces erythraeus). researchgate.netasianpubs.org Erythromycin became a widely used antibiotic, but its clinical utility was hampered by issues such as instability in acidic conditions and a relatively narrow spectrum of activity. researchgate.netnih.gov

This led to extensive research focused on creating semi-synthetic derivatives with improved properties. mdpi.com This research yielded second-generation macrolides like clarithromycin (B1669154) and azithromycin (B1666446), which offer greater acid stability, broader antimicrobial coverage, and more favorable pharmacokinetic profiles. nih.govpharmgkb.org Clarithromycin, for instance, is structurally different from erythromycin by the methylation of the hydroxyl group at the C-6 position of the lactone ring, a modification that prevents the internal ketal formation responsible for its acid-driven degradation. researchgate.netmdpi.com

Within this landscape, N-Demethylerythromycin A exists as a naturally occurring analogue and a minor co-metabolite in the fermentation broth of Saccharopolyspora erythraea. agscientific.comchemicalbook.com It is structurally almost identical to Erythromycin A but lacks a methyl group on the desosamine (B1220255) sugar's amino function. This seemingly minor structural alteration results in a compound with a very narrow spectrum of antibiotic activity, rendering it much less potent than Erythromycins A, B, and C. agscientific.comchemicalbook.com Consequently, it is often monitored as a related substance or impurity (designated as Erythromycin EP Impurity B) in the production of erythromycin. asianpubs.orglgcstandards.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Common NameN-demethyl-erythromycin A agscientific.com
SynonymsErythromycin EP Impurity B, Erythromycin related compound N lgcstandards.com
CAS Number992-62-1 agscientific.combiosynth.comsigmaaldrich.com
Chemical FormulaC36H65NO13 agscientific.combiosynth.comsigmaaldrich.com
Molecular Weight719.9 g/mol agscientific.combiosynth.comnih.gov
AppearanceWhite solid scbt.comsigmaaldrich.com
SolubilitySoluble in Chloroform, Methanol (B129727) agscientific.com

Significance as a Key Metabolite and Chemical Intermediate

The primary significance of this compound in macrolide research is not derived from its inherent antimicrobial activity, but from its dual role as a metabolite and a crucial chemical intermediate.

Metabolite and Process Impurity: this compound is a known metabolite of Erythromycin A. lgcstandards.commedchemexpress.com Its presence is confirmed in biotransformation studies and it is recognized by various pharmacopoeias as a related substance that must be monitored during the quality control of erythromycin production. lgcstandards.comresearchgate.net The European Pharmacopoeia, for example, lists N-demethyl versions of erythromycin, clarithromycin, and azithromycin as specified impurities that can arise from degradation or during synthesis. researchgate.net Its identification and quantification are important for ensuring the purity and consistency of the final active pharmaceutical ingredient. asianpubs.org

Chemical Intermediate in Clarithromycin Synthesis: Perhaps the most critical role of this compound has been as a starting material in the semi-synthesis of more advanced macrolides, most notably clarithromycin. nih.gov The key chemical challenge in converting erythromycin to clarithromycin is the highly selective methylation of only one of its many hydroxyl groups: the one at the C-6 position. rsc.orgnih.gov

Early research into scalable synthetic routes for clarithromycin identified this compound as a valuable precursor. nih.govnih.gov In these synthetic pathways, the amino group on the desosamine sugar of this compound was first protected, for example, by reacting it to form a benzyloxycarbonyl derivative. nih.govnih.gov One particularly important intermediate was 2'-O,3'-N-bis(benzyloxycarbonyl)-N-demethylerythromycin A. nih.gov Although initial yields for the selective 6-O-methylation of this intermediate were low, this approach was a foundational step. nih.gov It demonstrated a viable, albeit inefficient, pathway and highlighted the influence of protecting groups on directing the methylation reaction. nih.gov While subsequent research led to the development of more efficient industrial processes, often utilizing erythromycin A 9-oxime derivatives, the pioneering work with this compound derivatives was instrumental in overcoming the challenge of regioselective methylation in the complex erythromycin scaffold. nih.govrsc.org

Table 2: Structural Comparison of Key Erythromycin-Related Macrolides

CompoundKey Structural Feature 1 (C-6 Position)Key Structural Feature 2 (Desosamine Sugar)Source
Erythromycin AHydroxyl (-OH) groupDimethylamino group (-N(CH3)2) mdpi.com
This compoundHydroxyl (-OH) groupMethylamino group (-NHCH3) agscientific.comnih.gov
ClarithromycinMethoxy (-OCH3) groupDimethylamino group (-N(CH3)2) mdpi.compharmgkb.org

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H65NO13 B194138 N-Demethylerythromycin A CAS No. 992-62-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H65NO13/c1-13-24-36(10,44)29(40)19(4)26(38)17(2)15-34(8,43)31(50-33-27(39)23(37-11)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-35(9,45-12)30(41)22(7)47-25/h17-25,27-31,33,37,39-41,43-44H,13-16H2,1-12H3/t17-,18-,19+,20+,21-,22+,23+,24-,25+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOOBKBDBNRQCF-QNPWSHAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H65NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

992-62-1
Record name N-Demethylerythromycin A
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy- 4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-(methylamino)oxan- 2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane- 2,10-dione
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Record name N-DEMETHYLERYTHROMYCIN A
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Origin and Biosynthetic Pathways

Microbial Production by Saccharopolyspora erythraea

N-Demethylerythromycin A, along with its parent compound erythromycin (B1671065), is produced by the soil-dwelling bacterium Saccharopolyspora erythraea. frontiersin.orgdsmz.de This actinomycete is the primary industrial source for the production of erythromycin. The biosynthesis of these complex macrolides is governed by a large cluster of genes within the bacterium's chromosome. researchgate.net Strains of Saccharopolyspora erythraea have been genetically engineered to enhance the production of erythromycin and its derivatives. nih.govnih.gov The fermentation process is a critical aspect of production, with ongoing research focused on optimizing conditions and refining strains to improve yields. nih.gov

Role as a Co-metabolite within the Erythromycin Biosynthetic Cascade

The formation of this compound is an integral part of the erythromycin biosynthetic cascade. Erythromycin undergoes N-demethylation, a process catalyzed by cytochrome P450 enzymes, to form this compound. nih.govdrugbank.com This enzymatic reaction is a key metabolic step. nih.govdrugbank.com While erythromycin A is typically the major product of the fermentation process, this compound is consistently produced as a co-metabolite. The intricate series of enzymatic steps that lead to the final erythromycin structure also allows for the generation of these related compounds. The genes responsible for the post-polyketide modifications, such as hydroxylation and glycosylation, are located in the same gene cluster as the primary synthesis genes. researchgate.net

This compound is also recognized as Erythromycin EP Impurity B, highlighting its status as a known related substance in the production of erythromycin. lgcstandards.com

Comparison with Other Erythromycin Congeners

This compound is one of several related compounds, or congeners, produced by Saccharopolyspora erythraea. These congeners, which include Erythromycin A, B, C, E, and F, share a common macrolide core structure but differ in their substitutions. These structural variations arise from the flexibility of the biosynthetic pathway and result in compounds with different properties.

The primary distinction of this compound from Erythromycin A is the absence of a methyl group on the nitrogen atom of the desosamine (B1220255) sugar. This seemingly minor structural change can influence the molecule's biological activity and physical properties.

Below is a comparison of this compound with other major erythromycin congeners:

FeatureThis compoundErythromycin AErythromycin BErythromycin C
Molecular Formula C36H65NO13 scbt.comC37H67NO13C37H67NO12C37H67NO12
Molecular Weight 719.90 g/mol scbt.com733.93 g/mol 717.93 g/mol 717.93 g/mol
Key Structural Difference from Erythromycin A Lacks a methyl group on the desosamine nitrogen acs.org-Lacks a hydroxyl group at the C-12 positionLacks a methyl group on the cladinose (B132029) sugar

Metabolic Transformations and Biotransformation Dynamics

N-Demethylation as a Primary Biotransformation Route of Erythromycin (B1671065) A

The principal metabolic pathway for erythromycin A in the body is N-demethylation. pharmgkb.orgnih.gov This process involves the removal of a methyl group from the tertiary amine of the desosamine (B1220255) sugar moiety of the erythromycin A molecule, leading to the formation of its major metabolite, N-demethylerythromycin A. pharmgkb.orgnih.gov This biotransformation is a significant route of inactivation for erythromycin A, with studies indicating that a substantial portion of the parent drug undergoes this metabolic alteration. pharmgkb.orgnih.gov The N-demethylation reaction is recognized as a primary detoxification pathway, converting erythromycin A into a less active form. fao.org

The formation of this compound has been consistently observed across various species, highlighting it as a conserved metabolic route. fao.org This metabolite is considered the main product of erythromycin A's metabolism in the liver. pharmgkb.orgnih.govwikidoc.org While this compound is the major metabolite, other minor biotransformation products can also be formed through modifications of the desosamine moiety, such as phosphorylation and N-oxidation. irb.hr

Enzymatic Systems Governing N-Demethylation, Including Cytochrome P450 (CYP3A4) Activities

The N-demethylation of erythromycin A is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, specifically the CYP3A subfamily. nih.govnih.govwikipedia.org CYP3A4, the most abundant CYP isoform in the human liver and small intestine, is the primary enzyme responsible for this metabolic conversion. nih.govwikipedia.orgmedsafe.govt.nz This enzyme facilitates the oxidative removal of the N-methyl group from erythromycin A, a reaction that is a hallmark of CYP3A4's metabolic activity. nih.govresearchgate.net

The activity of CYP3A4 is directly linked to the rate of this compound formation. researchgate.net The enzyme converts erythromycin A into this compound and formaldehyde (B43269). researchgate.net Consequently, the measurement of formaldehyde production can be used as an indicator of CYP3A4 activity. researchgate.net The crucial role of CYP3A4 in erythromycin A metabolism also makes it a key factor in potential drug-drug interactions, as substances that inhibit or induce CYP3A4 can significantly alter the metabolic rate of erythromycin A. wikidoc.orgmedsafe.govt.nz

In addition to CYP3A4, other CYP3A isoforms may also contribute to the N-demethylation of erythromycin A. nih.gov Studies in rats have identified a high-affinity erythromycin N-demethylase in liver microsomes that is related to, but distinct from, CYP3A1 or CYP3A2, suggesting the involvement of other P4503A-related enzymes. nih.gov

Metabolic Fate and Excretion Pathways of this compound in Biological Systems

Following its formation, this compound undergoes further disposition within the biological system. The primary route of excretion for both erythromycin A and its N-demethylated metabolite is through the bile. pharmgkb.orgnih.govnih.gov A significant portion of metabolized erythromycin A is eliminated via this pathway. pharmgkb.orgnih.gov While biliary excretion is the main route, a smaller fraction is excreted in the urine. pharmgkb.orgnih.gov

Studies have shown that this compound can be detected in various biological matrices, including liver and feces, confirming its formation and subsequent elimination. fao.org Research in chickens has indicated that after oral administration of erythromycin, low concentrations of this compound were found in the liver for a short period, suggesting rapid excretion into the bile after its formation. fao.org The similar plasma concentration profiles of erythromycin and this compound suggest that they share comparable transport and metabolism pathways. researchgate.net

In Vitro and In Vivo Metabolic Studies Utilizing Model Systems

The metabolism of erythromycin A to this compound has been extensively studied using various in vitro and in vivo models. In vitro systems, such as human liver microsomes and recombinant CYP3A4 enzymes, have been instrumental in elucidating the kinetics and mechanisms of N-demethylation. capes.gov.brresearchgate.net These models allow for the controlled investigation of enzyme activity and the effects of inhibitors and inducers. capes.gov.brresearchgate.net For instance, studies with human liver microsomes have demonstrated the concentration-dependent inhibition of other CYP3A4 substrates by erythromycin, and vice versa, confirming their competition for the same active site. capes.gov.br

In vivo studies in animal models, such as rats and chickens, have provided valuable insights into the disposition and metabolism of erythromycin A and the formation of this compound in a whole-organism context. fao.orgresearchgate.netmdpi.com These studies have confirmed that N-demethylation is a significant metabolic pathway in these species. fao.org Furthermore, the erythromycin breath test, an in vivo method that measures the exhalation of radiolabeled CO2 after administration of [14C-N-methyl]-erythromycin, serves as a real-time, non-invasive tool to assess hepatic CYP3A4 activity. researchgate.netwikipedia.org

The following table summarizes findings from various metabolic studies:

Model System Key Findings Reference
Rat Hepatic Microsomes & HepatocytesN-demethyl-ERY is a substrate of Oatp1a4 and Oatp1b2 transporters. nih.gov
Human Liver MicrosomesErythromycin and testosterone (B1683101) act as competitive inhibitors of each other's metabolism by CYP3A4 at low concentrations. capes.gov.br
Chicken Liver MicrosomesConfirmed the production of N-desmethyl-erythromycin A from erythromycin A. mdpi.com
Rat Model (In Vivo)Hepatic uptake and efflux transporters modulate intracellular concentrations of erythromycin, thereby affecting its metabolism. nih.gov
Human Subjects (In Vivo)The erythromycin breath test provides a reliable measure of in vivo CYP3A4 activity. wikipedia.org

Interplay of Transport Proteins and Metabolic Enzymes in this compound Disposition

The disposition of this compound is not solely governed by metabolic enzymes but also involves a complex interplay with drug transport proteins. nih.govnih.gov Both erythromycin A and its metabolite, this compound, are substrates for various transporters. researchgate.netnih.gov Hepatic uptake transporters, such as Organic Anion Transporting Polypeptides (Oatps), and efflux transporters play a critical role in modulating the intracellular concentrations of these compounds in the liver, which in turn affects their metabolism by enzymes like CYP3A4. nih.gov

Chemical Synthesis and Derivatization Studies

Synthetic Methodologies for N-Demethylerythromycin A Production

The generation of this compound from its parent compound, Erythromycin (B1671065) A, is a critical first step in the synthesis of numerous semi-synthetic macrolides. This process requires the selective removal of one methyl group from the 3'-dimethylamino group on the desosamine (B1220255) sugar, a challenging feat given the molecule's complexity and multiple reactive sites.

A primary method for the N-demethylation of the 3'-dimethylamino group in erythromycin compounds involves the use of iodine. google.com This reaction is sensitive to pH; as the demethylation proceeds, it generates hydrogen iodide, which lowers the pH of the reaction mixture. google.com If the conditions are too basic to counteract this, the iodine can undergo disproportionation. google.com

Conventional methods often utilize iodine in the presence of bases like alkali hydroxides or salts of carboxylic acids, such as sodium acetate (B1210297). google.comresearchgate.net One study outlines a general reaction for producing 3''-N-demethyl compounds from various macrolides, including erythromycin, by reacting them with iodine and sodium acetate in a mixture of methanol (B129727) and water at 60°C. researchgate.net This process yielded the desired N-demethylated product in approximately 85% yield. researchgate.net

An improved method has been developed to address the challenges of pH control. This process uses a primary amine, such as tris(hydroxymethyl)aminomethane, as a buffer. google.com The reaction is typically carried out in a solvent like methanol at temperatures between 50°C and 60°C, using about 1.5 equivalents of iodine, and is generally complete within 1 to 5 hours. google.com This approach proves to be faster and requires only a slight stoichiometric excess of iodine. google.com

Table 1: Comparison of Iodine-Mediated Demethylation Methods

ParameterConventional MethodImproved Method
Base/Buffer Sodium Acetate researchgate.netTris(hydroxymethyl)aminomethane google.com
Solvent Methanol/Water researchgate.netMethanol, aqueous Methanol, Dioxane, THF google.com
Temperature 60°C researchgate.net50°C - 60°C google.com
Reaction Time Not specified1 - 5 hours google.com
Yield ~85% researchgate.netNot specified, but described as efficient google.com

The synthesis of this compound and its subsequent conversion to other antibiotics like clarithromycin (B1669154) necessitates the use of protecting groups to prevent unwanted side reactions at the numerous hydroxyl and amino functionalities. googleapis.com The choice of protecting groups is crucial for achieving regioselectivity and high yields. numberanalytics.com

Benzyloxycarbonyl (Cbz or Z) groups have been extensively used to protect both the 2'-hydroxyl group and the newly formed 3'-N-methylamino group. googleapis.comgoogleapis.com The intermediate 2'-O,3'-N-bis(benzyloxycarbonyl)-N-demethylerythromycin A is a key precursor in several synthetic routes. googleapis.comgoogleapis.comnih.govresearchgate.netnih.gov This protection strategy, however, can be associated with low yields in subsequent methylation steps due to a lack of selectivity. nih.govclockss.org Furthermore, the use of benzyl (B1604629) chloroformate for this protection can lead to the undesired N-demethylation, necessitating an additional re-methylation step. newdrugapprovals.org

Table 2: Protecting Groups Used in this compound Synthesis

Protecting GroupFunctional Group(s) ProtectedKey Features
Benzyloxycarbonyl (Cbz) 2'-OH and 3'-NH googleapis.comgoogleapis.comForms key intermediate 2'-O,3'-N-bis(Cbz)-N-demethylerythromycin A; can lead to low selectivity in subsequent steps. nih.govnih.govclockss.org
Silyl (B83357) (e.g., TMS) 2'-OH and 4''-OH googleapis.comclockss.orgAllows for highly regioselective 6-O-methylation; enables high-yield industrial processes; easily deprotected. nih.govresearchgate.net

Achieving the selective N-demethylation and subsequent modification of erythromycin A often involves strategic manipulations of other parts of the macrolide scaffold. A crucial modification is the conversion of the C-9 ketone to a 9-oxime. nih.gov This transformation is a key step in preventing unwanted reactions and directing subsequent modifications, such as methylation, to the desired position. nih.govnih.gov

Although Erythromycin A possesses five hydroxyl groups, the regioselective methylation at the C-6 hydroxyl can be achieved with up to 90% success when a 9-O-substituted erythromycin A 9-oxime is used as the substrate. nih.gov The selectivity of this methylation is highly dependent on the nature of the protecting group on the 9-oxime, the solvent, the base, and the methylating agent. nih.gov The use of a polar aprotic solvent is considered essential for this methylation. nih.gov Researchers found that the conformation of the erythronolide ring in these oxime derivatives influences the selectivity, exposing only the 6-OH to the methylation reaction. clockss.org This regioselectivity is pivotal for the industrial-scale synthesis of clarithromycin. clockss.org The N-demethylation step is typically performed prior to these regioselective modifications.

This compound as a Crucial Precursor for Analog Synthesis

This compound is not an end product but rather a vital intermediate in the semi-synthesis of next-generation macrolide antibiotics. Its secondary amine provides a handle for further functionalization, leading to compounds with improved properties.

Clarithromycin (6-O-methylerythromycin A) is a highly successful second-generation macrolide, and its synthesis heavily relies on this compound intermediates. researchgate.net Early synthetic routes involved the creation of 2'-O,3'-N-bis(benzyloxycarbonyl)-N-demethylerythromycin A. googleapis.comgoogleapis.comnih.gov The 6-hydroxy group of this protected intermediate is then methylated using an alkylating agent like iodomethane (B122720) in the presence of a base. googleapis.com The final steps involve the removal of the benzyloxycarbonyl protecting groups via catalytic hydrogenation and the reductive methylation of the 3'-nitrogen to restore the dimethylamino group, yielding clarithromycin. googleapis.comgoogleapis.com

However, this route suffered from low yields because the methylation was not highly selective for the 6-position. nih.govclockss.org A more efficient and industrially viable process was developed using a combination of oxime formation at C-9 and silyl protection of the 2'- and 4''-hydroxyls. nih.govresearchgate.net One of the most important intermediates in this improved synthesis is 2'-O,3'-N-bis(benzyloxycarbonyl)-N-demethylerythromycin A 9-[O-(2-chlorobenzyl)oxime]. nih.gov This strategy dramatically improved the regioselectivity of the 6-O-methylation, making the large-scale production of clarithromycin feasible. nih.govresearchgate.net

The secondary amine of this compound serves as a synthetic handle for introducing various alkyl groups, leading to a range of analogs with different biological activities. google.comnih.gov A process for preparing N-demethyl-N-alkyl-erythromycin derivatives, which are useful as prokinetic agents, has been developed. google.com

This synthesis involves first protecting the hydroxyl groups of an N-demethyl erythromycin derivative with silyl protecting groups. google.com Subsequently, the N-position of the desosamine sugar is alkylated. google.com This method avoids the isolation of the protected N-demethyl-erythromycin derivative before proceeding to the alkylation step. google.com A series of new 9-N-alkyl derivatives of 9(S)-erythromycylamine have also been synthesized through reductive alkylation using aliphatic aldehydes and sodium cyanoborohydride, showcasing the versatility of modifying the amino group in erythromycin-related structures. nih.gov

Exploration of this compound Derivatives for Novel Macrolide Design

This compound serves as a crucial starting material and key intermediate in the semisynthesis of various novel macrolide antibiotics. nih.govresearchgate.netbiosynth.com Its unique structural features, particularly the secondary amine on the desosamine sugar, offer a strategic site for chemical modifications aimed at overcoming the limitations of older macrolides like erythromycin A. These limitations include instability in acidic environments and the growing challenge of bacterial resistance. researchgate.net Researchers have extensively explored derivatization at this N-demethyl position to generate new compounds with improved pharmacokinetic properties and enhanced antibacterial activity, especially against resistant strains. acs.orgnih.gov

One of the most significant applications of this compound is in the synthesis of clarithromycin (6-O-methylerythromycin A). A critical intermediate in this process is 2'-O,3'-N-bis(benzyloxycarbonyl)-N-demethylerythromycin A 9-[O-(2-chlorobenzyl)oxime]. nih.gov This protected form of this compound allows for the selective methylation of the C-6 hydroxyl group, a key structural modification that confers acid stability and improved bioavailability to the final clarithromycin product. nih.govresearchgate.net

Furthermore, N-demethylated erythromycin compounds are pivotal in the development of motilides, a class of macrolides investigated for their prokinetic activity in the gastrointestinal tract. google.com By modifying the 3'-amino group, researchers can design derivatives that possess potent motilin agonist activity with reduced or eliminated antibiotic effects, thereby avoiding the risk of promoting antibiotic resistance. google.com

Derivatization studies have also focused on creating novel azalides and ketolides. For instance, protected this compound has been used as a scaffold to introduce various substituents at the macrocyclic ring nitrogen. acs.org These modifications, along with changes to the cladinose (B132029) sugar, have led to azalides with an expanded spectrum of activity that includes Gram-negative pathogens like Haemophilus influenzae and Neisseria gonorrhoeae. acs.org The introduction of small secondary or tertiary amines to create polycationic molecules has been a particularly successful strategy for enhancing Gram-negative activity. acs.org

Another area of exploration involves the synthesis of fluorinated erythromycin analogs. The intermediate 8,9-anhydro-N-demethylerythromycin A 2′,3′-carbamate-11,12-carbonate-6,9-hemiketal has been effectively fluorinated to produce novel compounds. tandfonline.com Such structural modifications aim to enhance the potency and spectrum of the resulting antibiotics. tandfonline.com

The process of N-alkylation of N-demethyl-erythromycin derivatives has been optimized to improve reaction efficiency and yield. google.com Previous methods were often hampered by the formation of quaternary salts. google.com Newer processes, involving the use of silyl protecting groups for the 2'-hydroxy or both the 2'- and 11-hydroxy groups, have enabled more efficient synthesis of N-demethyl-N-alkyl erythromycin derivatives, which are valuable precursors for prokinetic agents. google.com

The table below summarizes key derivatives of this compound and their significance in the design of novel macrolides.

Derivative/IntermediateModificationSignificance in Novel Macrolide Design
2'-O,3'-N-bis(benzyloxycarbonyl)-N-demethylerythromycin A 9-[O-(2-chlorobenzyl)oxime]Protection of hydroxyl and amino groups, oxime formation at C-9Key intermediate for the regioselective 6-O-methylation in the synthesis of Clarithromycin. nih.gov
N-demethyl-N-alkyl-4"-deoxy erythromycin A and BSilyl protection of hydroxyl groups followed by N-alkylationImproved synthesis of prokinetic agents (motilides) by avoiding quaternary salt formation. google.com
8,9-anhydro-N-demethylerythromycin A 2′,3′-carbamate-11,12-carbonate-6,9-hemiketalCarbamate and carbonate formation, followed by fluorinationPrecursor for the synthesis of 8-fluorinated erythromycin analogs with potential for enhanced antibacterial activity. tandfonline.com
13-membered azalidesReplacement of the C10–C13 fragment with 1,2-aminoalcoholsCreation of novel azalides with potent activity against Gram-negative bacteria. acs.org
15-membered azalides with modified desosamineIntroduction of small alkyl amines at the 6'-position of desosamineEnhanced Gram-negative potency and improved pharmacokinetic profiles compared to erythromycin A. acs.org

These examples underscore the versatility of this compound as a scaffold for medicinal chemists. By strategically modifying its structure, researchers continue to develop new generations of macrolide antibiotics with superior properties to address ongoing clinical needs. researchgate.netnih.gov

Biological Activity and Molecular Mechanisms

Comparative Analysis of N-Demethylerythromycin A Antimicrobial Spectrum and Potency

This compound, a metabolite of erythromycin (B1671065), demonstrates a significantly more limited antimicrobial profile compared to its parent compound, Erythromycin A, and other related erythromycins. Research indicates that this compound possesses a very narrow spectrum of antibiotic activity and is considerably less potent than Erythromycin A, B, and C agscientific.com. This reduced activity is a key characteristic that distinguishes it from the more clinically established macrolides.

The antibacterial potency of macrolides is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium. While specific, directly comparative MIC values for this compound against a wide range of pathogens are not extensively documented in readily available literature, the qualitative evidence consistently points to its diminished efficacy. For context, Erythromycin A is active against a broad spectrum of Gram-positive bacteria, including Staphylococcus and Streptococcus species, with typical MIC values in the low µg/mL range nih.govnih.gov. In contrast, derivatives with even minor structural modifications often show substantially reduced activity agscientific.com. The consensus in the scientific literature is that the N-demethylation of the desosamine (B1220255) sugar results in a compound with inferior antibacterial performance.

Table 1: Comparative Potency of Erythromycin Analogs
CompoundRelative PotencyGeneral Antimicrobial Spectrum
Erythromycin AHighBroad-spectrum against Gram-positive bacteria nih.gov
Erythromycin BSlightly lower than Erythromycin ASimilar to Erythromycin A
Erythromycin CLower than Erythromycin A (approx. 50% or less)Similar to Erythromycin A
This compoundMuch lower than Erythromycin A, B, and C agscientific.comVery narrow spectrum agscientific.combiosynth.com

Elucidation of Molecular Determinants for Reduced Biological Activity Relative to Erythromycin A

The marked decrease in the biological activity of this compound compared to Erythromycin A is primarily attributed to alterations in its binding affinity to the bacterial ribosome. The key molecular determinant for this reduced activity is the modification of the dimethylamino group on the desosamine sugar, an essential component for potent ribosomal interaction nih.gov. In this compound, this group is a monomethylamino moiety.

Structural and biochemical studies have revealed that the dimethylamino group of the desosamine sugar is crucial for the high-affinity binding of macrolides within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit nih.gov. This interaction is highly specific; for instance, a newly identified water molecule has been shown to mediate a critical bridge between the desosamine's dimethylamino group and nucleotides of the 23S rRNA, such as G2505 nih.gov. The removal of one of the methyl groups, as in this compound, is believed to disrupt or weaken this intricate network of interactions. This disruption leads to a reduced binding affinity of the antibiotic for its ribosomal target, which consequently diminishes its ability to inhibit protein synthesis effectively. Modifications to the 50S ribosomal subunit, such as methylation of nucleotide A2058, are a common bacterial resistance mechanism, which underscores the sensitivity and importance of the interactions in this specific binding pocket youtube.com.

Insights into Ribosomal Target Interaction and Protein Synthesis Inhibition by N-Demethylated Macrolides

N-demethylated macrolides, like their parent compounds, inhibit bacterial growth by interfering with protein synthesis drugbank.com. The mechanism of action involves binding to the 50S subunit of the bacterial ribosome at a site primarily composed of 23S rRNA nih.govcolumbia.edu. This binding site is located within the NPET, the path through which newly synthesized polypeptide chains emerge from the ribosome oup.commdpi.com.

By binding within this tunnel, macrolides sterically hinder the progression of the elongating polypeptide chain. This does not typically inhibit peptide bond formation directly but rather causes a premature dissociation of the peptidyl-tRNA from the ribosome nih.govnih.govnih.gov. The ribosome effectively stalls after synthesizing a short peptide, leading to the release of incomplete and non-functional protein fragments nih.gov. This process ultimately halts bacterial protein synthesis, resulting in a bacteriostatic effect nih.gov.

For this compound, the fundamental mechanism of action remains the same. It binds to the same ribosomal target site and inhibits protein synthesis by obstructing the NPET. However, due to the reduced binding affinity discussed in the previous section, the inhibition is less efficient. A lower affinity means that a higher concentration of the drug would be required to occupy a sufficient number of ribosomes to effectively halt protein synthesis, which is consistent with its observed lower antimicrobial potency.

Structure-Activity Relationship (SAR) Investigations of N-Demethylated Erythromycin Analogs

Structure-activity relationship (SAR) studies of macrolides are crucial for understanding how chemical structure influences antibacterial efficacy and for designing new, more potent derivatives. The desosamine sugar and its amino group are primary focal points in these investigations, as modifications at this site have profound effects on activity nih.gov.

The case of this compound itself is a fundamental SAR observation: the removal of a single methyl group from the 3'-N-dimethylamino group of Erythromycin A drastically reduces antibacterial potency. This highlights the critical role of the tertiary amine for optimal ribosomal binding. Further SAR studies on related macrolides have explored various modifications to improve activity, particularly against resistant strains. For instance, attaching different substituents to the nitrogen atom can modulate the compound's properties, such as hydrophobicity and steric bulk, which in turn affects ribosomal binding and cell permeability acs.org.

Key principles from SAR studies on erythromycin analogs that are applicable to N-demethylated derivatives include:

N-Alkylation: While demethylation is detrimental, strategic N-alkylation of the desosamine amine can sometimes enhance potency or alter the spectrum of activity mdpi.com.

Steric Factors: The size and shape of substituents are critical. Bulky additions can sterically clash with the ribosomal binding pocket, reducing affinity, whereas well-designed extensions can form additional favorable contacts.

These investigations confirm that the 3'-N-amino group is a highly sensitive position where even minor changes can lead to significant shifts in biological activity.

Table 2: Summary of Structure-Activity Relationships for the Desosamine Moiety
Modification SiteStructural ChangeEffect on Biological ActivityRationale
3'-NitrogenDemethylation (Dimethylamino → Monomethylamino)Significant decrease in potencyWeakens interaction with the ribosomal target, disrupting key binding contacts nih.gov.
3'-NitrogenQuaternization (Tertiary amine → Quaternary ammonium)Loss of activityThe positive charge and increased bulk likely prevent proper binding within the ribosomal tunnel.
3'-NitrogenN-Oxide formationDecrease in activityAlters the electronic and steric properties of the crucial amino group.
3'-NitrogenStrategic N-AlkylationVariable; can improve potencyNew substituents can form additional interactions with the ribosome or improve pharmacokinetic properties mdpi.com.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC))

Chromatographic methods are fundamental for the separation of N-Demethylerythromycin A from erythromycin (B1671065) and other related compounds.

High-Performance Liquid Chromatography (HPLC) has been extensively developed for the analysis of erythromycin and its impurities. researchgate.net An improved HPLC method allows for the separation of this compound alongside erythromycins A, B, and C, erythromycin A enol ether, and anhydroerythromycin A. uonbi.ac.ke This separation can be achieved under mild conditions (pH 6.5 and 35°C) on C8 and C18 silica-based reversed-phase columns. researchgate.netuonbi.ac.ke The mobile phase typically consists of a mixture of acetonitrile (B52724), ammonium (B1175870) phosphate (B84403) buffer, tetramethylammonium (B1211777) phosphate, and water, with UV detection at 215 nm. researchgate.netuonbi.ac.ke The resolution between this compound and other erythromycin-related substances is a critical parameter in method validation. For instance, a resolution factor of at least 0.8 between the peaks for this compound and Erythromycin C, and at least 5.5 between this compound and Erythromycin A, is considered necessary for a valid test. pharmaguidesline.com

Several studies have focused on optimizing HPLC methods. One such method utilized an Ashaipak ODP-50 HPLC column (250 mm × 4.6 mm i.d., 5 µm particle size) at 50°C. The mobile phase was composed of 0.023 M ammonium formate (B1220265) (pH 10.3), water, and acetonitrile (35:25:40 v/v/v) with a flow rate of 0.8 mL/min. asianpubs.org In this system, this compound eluted at a relative retention time of 0.42 with respect to erythromycin A. asianpubs.org Another approach employed a Waters XBridge C18 column (100 mm × 4.6 mm, 3.5 μm) with a gradient mobile phase of 0.4% ammonium hydroxide (B78521) in water and methanol (B129727). researchgate.net

Thin-Layer Chromatography (TLC) offers a simpler, semi-quantitative method for the analysis of erythromycin and its metabolites. researchgate.net For the analysis of erythromycin stearate (B1226849), a TLC method on a silica (B1680970) gel G plate has been described. uspbpep.com The mobile phase consists of a mixture of 2-propanol, a 150 g/l solution of ammonium acetate (B1210297) (adjusted to pH 9.6), and ethyl acetate (4:8:9 v/v/v). uspbpep.com TLC has also been used to monitor the progress of chemical reactions, such as the N-alkylation of N-demethyl-erythromycin derivatives, using a solvent mixture of chloroform, methanol, and toluene (B28343) and a p-anisaldehyde stain for visualization. google.com

Capillary electrophoresis has also been explored as a highly specific and quantitative analytical method, capable of resolving this compound from other related substances. nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the definitive identification and quantification of this compound. nih.gov The mild ionization technique of ion-spray (a form of electrospray ionization) provides an abundant protonated molecule ([M+H]+), which is ideal for selected ion monitoring (SIM) experiments. nih.gov For this compound, the protonated molecule is observed at an m/z of 720.4529. nih.gov

Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation (CID). nih.gov The fragmentation pattern of this compound can be used for its unambiguous identification. A library of MS/MS and MSn spectra of reference substances is often created to aid in the identification of unknown related substances in erythromycin samples. nih.gov

LC-MS/MS methods have been developed for the determination of this compound in various matrices. wam.go.jp These methods offer high sensitivity and specificity. For example, in the analysis of chicken tissues, a specific HPLC method coupled to a mass spectrometer with tandem mass spectrometry detection was used to determine erythromycin A, B, C, and this compound. wam.go.jpfao.org

Analytical Technique Key Parameters and Findings Reference
HPLC-UVColumn: C8 or C18 reversed-phase; Mobile Phase: Acetonitrile, ammonium phosphate buffer, tetramethylammonium phosphate, water; Detection: UV at 215 nm. Allows for quantification of this compound. researchgate.netuonbi.ac.ke
LC-MSColumn: Ashaipak ODP-50; Mobile Phase: 0.023 M ammonium formate (pH 10.3):water:acetonitrile (35:25:40 v/v/v); Ionization: Electrospray (positive ion mode). This compound [M+H]+ at m/z 720.5. asianpubs.org
TLCPlate: Silica gel G; Mobile Phase: 2-propanol, ammonium acetate solution (pH 9.6), ethyl acetate (4:8:9 v/v/v). Used for semi-quantitative analysis and reaction monitoring. uspbpep.comgoogle.com
LC-MS/MSIonization: Ion-spray; Provides structural information through collision-induced dissociation. Used for confirmation and quantification in complex matrices. nih.gov

Detection and Monitoring of this compound in Diverse Biological and Environmental Matrices

The detection of this compound in biological and environmental samples is crucial for understanding the metabolism of erythromycin and its environmental fate.

Animal Tissues: LC-MS/MS is the method of choice for determining residues of this compound in animal tissues. A study on broiler chickens treated with erythromycin used a specific LC-MS/MS method to measure this compound in muscle, liver, kidney, and fat/skin. wam.go.jpfao.org The results showed that only small concentrations of this compound were found in the liver for up to 3 days after treatment, with concentrations falling below the limit of detection thereafter. wam.go.jp In another study on salmon tissue, an LC/MS method with ion-spray ionization was used to detect this compound as a metabolite of erythromycin A. nih.gov The detection limits for LC/MS and LC/MS/MS were below 10 ng/g and 50 ng/g, respectively. nih.gov

Wastewater and Environmental Samples: this compound has been identified as a transformation product of erythromycin in wastewater. irb.hr It can also originate from human metabolism. irb.hr An analytical method was developed to quantify erythromycin A and its transformation products, including this compound, in erythromycin fermentation residue and amended soil. researchgate.net This method involved ultrasonic solvent extraction, solid-phase extraction, and ultra-performance liquid chromatography-tandem mass spectrometry. researchgate.net Studies have shown that this compound, along with other macrolide residues, can be found in stream sediments and alluvial aquifers downstream from pharmaceutical manufacturing facilities. irb.hr A multi-residue quantification method using UPLC-MS/MS has been validated for the detection of N-demethyl erythromycin in wastewater and river water, with method quantification limits as low as 0.044 ng/L in wastewater. nih.gov

Development and Validation of Analytical Methods for Purity Profiling and Quality Assessment

The development and validation of analytical methods are essential to ensure the quality and purity of erythromycin drug substances and products. researchgate.net These methods must be able to accurately quantify erythromycin and separate it from all related substances, including this compound. nih.gov

Method validation involves establishing the method's specificity, precision, accuracy, linearity, and robustness. researchgate.net For HPLC methods, system suitability parameters are crucial. As mentioned earlier, the resolution between the peaks of this compound and other erythromycin compounds is a key system suitability requirement. pharmaguidesline.com

A stability-indicating HPLC method was developed and validated for analyzing organic impurities in erythromycin stearate tablets. researchgate.net This method could separate erythromycin from its related compounds, including this compound. researchgate.net Similarly, a liquid chromatographic method for the analysis of erythromycin estolate was developed to separate the main component from impurities, one of which is N-propionyl-N-demethyl-erythromycin A. nih.gov

Recent work has also focused on developing and validating LC-MS/MS methods for the determination of nitrosamine (B1359907) impurities, such as N-nitroso of N-Dimethyl Erythromycin A, in drug substances. nano-ntp.comnano-ntp.com These methods have demonstrated excellent linearity, accuracy, and precision over a wide range of concentrations, making them suitable for regulatory compliance and quality assurance. nano-ntp.com

Matrix Analytical Method Key Findings Reference
Animal Tissues (Chicken, Salmon)LC-MS/MSDetection of this compound as a metabolite. Low ng/g detection limits. nih.govwam.go.jpfao.org
Wastewater, Soil, SedimentUPLC-MS/MSQuantification of this compound as a transformation product. Low ng/L detection limits in water. irb.hrresearchgate.netnih.gov
Pharmaceutical FormulationsHPLC-UV, LC-MS/MSPurity profiling and quality assessment. Separation from other erythromycin-related compounds. researchgate.netnih.gov

Status As an Impurity and Implications for Pharmaceutical Quality Control

Identification of N-Demethylerythromycin A as a Related Substance in Commercial Erythromycin (B1671065) Preparations

This compound is recognized as a significant related substance in commercial erythromycin. bertin-bioreagent.comcabidigitallibrary.org It is a metabolite of erythromycin and can also be formed during the fermentation process of Saccharopolyspora erythraea (formerly Streptomyces erythraeus), the microorganism used for erythromycin production. cabidigitallibrary.orgchemicalbook.com The European Pharmacopoeia lists 3"-N-demethylerythromycin as a specified impurity in erythromycin, highlighting its regulatory importance. researchgate.net

Its identification in drug substances and products is crucial for quality control. clearsynth.com Studies have consistently detected this compound alongside other related substances in various erythromycin samples. asianpubs.orgresearchgate.netnih.gov For instance, it has been identified in commercial samples of erythromycin estolate and erythromycin ethylsuccinate. nih.govnih.gov The presence of this impurity is not limited to the active pharmaceutical ingredient (API) but can also be found in finished dosage forms like enteric-coated tablets. pillbuys.com

The formation of this compound can occur through the N-demethylation of the dimethylamino group on the desosamine (B1220255) sugar of the erythromycin molecule. fao.orggoogle.com This process can be influenced by various factors during manufacturing and storage, underscoring the need for its diligent monitoring.

Analytical Strategies for Controlling this compound Impurity Levels

A variety of analytical techniques are employed to detect, identify, and quantify this compound in erythromycin samples, ensuring that its levels remain within acceptable limits. High-Performance Liquid Chromatography (HPLC) is the most prominent method for this purpose. researchgate.netresearchgate.net

Several HPLC methods have been developed and validated for the analysis of erythromycin and its related substances, including this compound. researchgate.net These methods often utilize reversed-phase columns (e.g., C8 and C18) with UV detection, typically at a wavelength of 215 nm. asianpubs.orgresearchgate.net The mobile phase composition is a critical parameter that is optimized to achieve adequate separation of erythromycin from its impurities. Common mobile phases consist of mixtures of acetonitrile (B52724), water, and various buffers such as phosphate (B84403) or ammonium (B1175870) acetate (B1210297). asianpubs.orgresearchgate.netresearchgate.netresearchgate.net The pH of the mobile phase is also a key factor, with separations often performed under mild pH conditions (e.g., pH 6.5) to ensure the stability of the analytes and the longevity of the column. researchgate.net

To enhance the separation and peak shape, especially when dealing with residual silanol (B1196071) groups on silica-based columns, ion-pairing agents like tetrabutylammonium (B224687) (TBA) have been incorporated into the mobile phase. core.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the definitive identification and characterization of impurities. asianpubs.orgnih.govresearchgate.net These techniques provide molecular weight and fragmentation data, which are invaluable for confirming the structure of this compound and other related substances. asianpubs.orgnih.gov For example, in one LC-MS method, this compound eluted at a relative retention time of 0.42 with respect to erythromycin and showed a protonated molecule [M+H]+ at m/z 750.5. asianpubs.org

The development of stability-indicating HPLC methods is particularly important. These methods are designed to separate the API from its degradation products and process-related impurities, which is essential for assessing the stability of the drug product over its shelf life. researchgate.netlcms.cz Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, and heat, are performed to generate potential degradation products and validate the method's ability to separate them from the main compound. lcms.cz

Below is a table summarizing some of the analytical methods used for the determination of this compound.

Analytical TechniqueColumnMobile PhaseDetectionApplication
HPLC C8 or C18 reversed-phaseAcetonitrile, phosphate buffer (pH 6.5), tetramethylammonium (B1211777) phosphate, waterUV at 215 nmQuantitation of erythromycins A, B, C, this compound, and degradation products. researchgate.net
LC-MS Ashaipak ODP-500.023 M ammonium formate (B1220265) (pH 10.3), water, acetonitrile (35:25:40 v/v/v)Mass SpectrometryIdentification of seven known related substances in erythromycin, including this compound. asianpubs.org
LC-MS XTerra RP18Acetonitrile, isopropanol, 0.2M ammonium acetate (pH 7.0), water (165:105:50:680)Ion Trap Mass SpectrometryIdentification of eight novel related substances in erythromycin samples. researchgate.net
LC-MS/MS Reversed-phaseGradient elutionIon-spray Mass SpectrometryCharacterization of residual erythromycin A and its metabolites, including N-demethyl-erythromycin, in salmon tissue. nih.gov

Influence of this compound on the Overall Pharmaceutical Quality and Stability of Erythromycin Formulations

The control of this compound and other related substances is essential for ensuring that the erythromycin formulation meets the required specifications for purity and potency throughout its shelf life. pillbuys.com The degradation of erythromycin A can lead to the formation of various products, including this compound, which can alter the therapeutic efficacy and potentially introduce safety concerns, although specific adverse effects of this impurity are not the focus here. nih.gov

Stability studies are crucial to understand how the levels of this compound and other impurities change over time under different storage conditions. fao.org For instance, the stability of erythromycin A and N-desmethyl-erythromycin A has been evaluated under various conditions, including freeze-thaw cycles and long-term frozen storage, to ensure the reliability of analytical measurements. fao.org

The physical and chemical stability of the formulation can also be affected. For example, this compound is described as a white, slightly hygroscopic powder. scbt.com The presence of hygroscopic impurities could potentially influence the moisture content of a solid dosage form, which in turn can affect its stability. The product is considered stable, but it is recommended to avoid reaction with oxidizing agents. scbt.com

Future Research Directions and Translational Perspectives

Advancements in Stereoselective and Efficient Synthetic Routes for N-Demethylerythromycin A and its Derivatives

The chemical synthesis of this compound and its derivatives presents a significant challenge due to the molecule's complex stereochemistry. However, recent advancements are paving the way for more efficient and selective synthetic methodologies.

A key intermediate in the synthesis of important macrolide antibiotics like clarithromycin (B1669154) is 2'-O,3'-N-bis(benzyloxycarbonyl)-N-demethylerythromycin A. nih.govclockss.org The selective methylation of the C-6 hydroxyl group, a crucial step in producing clarithromycin, has been successfully achieved using 9-oxime derivatives of erythromycin (B1671065) A. nih.govclockss.org This process is highly dependent on the choice of solvent, base, and methylating agent, with polar aprotic solvents being essential for the reaction. nih.gov

Researchers have also explored one-pot processes for creating N-demethyl-N-alkyl-erythromycin derivatives. google.com This involves silylating an N-demethyl-erythromycin starting material and then introducing an alkylating reagent and a base without isolating the protected intermediate. google.com Such methods offer a more streamlined and efficient route to these valuable compounds.

Furthermore, methodologies have been developed for the preparation of fluorinated derivatives, such as 8-fluoroerythromycin A analogs. tandfonline.com These syntheses often utilize intermediates like 8,9-anhydro-N-demethylerythromycin A 2',3'-carbamate-11,12-carbonate-6,9-hemiketal and employ fluorinating agents like SelectfluorTM under mild conditions. tandfonline.com The development of general synthetic reactions for a range of 3"-N-demethyl antibiotic impurities, including this compound, highlights the progress in creating these compounds for quality control and as building blocks for new drug development. researchgate.net These methods are advantageous due to their use of readily available and inexpensive raw materials, good yields, and high purity of the final products. researchgate.net

Starting MaterialKey Reagents/ConditionsProductSignificance
2'-O,3'-N-bis(benzyloxycarbonyl)-N-demethylerythromycin A 9-[O-(2-chlorobenzyl)oxime]Polar aprotic solvent, base, methylating reagentClarithromycin (6-O-methylerythromycin A)Important intermediate for a widely used antibiotic. nih.gov
N-demethyl-erythromycin derivativeSilyl (B83357) protecting group, alkylating reagent, baseN-demethyl-N-alkyl-erythromycin derivativeEfficient one-pot synthesis for prokinetic agents. google.com
(9E)-Erythromycin A 9-oximePhosgene, SelectfluorTM8-Fluorinated erythromycin analogsAccess to fluorinated derivatives with potential for altered biological activity. tandfonline.com
Erythromycin ASodium acetate (B1210297), iodineThis compoundGeneral method for producing impurities for quality control and new drug development. researchgate.net

Comprehensive Understanding of this compound's Biological Contributions Beyond Antimicrobial Activity

While the antimicrobial properties of macrolides are well-established, there is a growing body of evidence demonstrating their significant non-antibacterial effects. These actions are particularly relevant for N-demethylated derivatives, which may offer therapeutic benefits with a reduced risk of promoting antibiotic resistance.

Macrolides, including azithromycin (B1666446), are known to possess immunomodulatory properties that contribute to their effectiveness in treating chronic inflammatory diseases. nih.gov These effects are time-dependent and can include enhancing the barrier function of epithelial cells, a crucial aspect in conditions like chronic obstructive pulmonary disease. nih.gov Research into non-antibacterial macrolide derivatives is driven by the desire to harness these immunomodulatory and epithelial-enhancing effects without the selective pressure of an antibiotic. nih.gov

Studies have shown that macrolides can influence a wide array of immunological markers, leading to a general reduction in neutrophilic inflammation. frontiersin.org The non-ribosomal effects of macrolides, which are not related to their protein synthesis inhibition, include a decrease in bacterial virulence and biofilm formation, as well as a reduction in mucus hypersecretion. researchgate.net These non-antimicrobial actions typically take several weeks to become apparent and are primarily associated with 14- and 15-membered macrolides. researchgate.net

Specifically, some N-demethylated erythromycin derivatives have been investigated for their potential as prokinetic agents, which are useful in treating gastrointestinal motility disorders. google.com Furthermore, modifications to the desosamine (B1220255) sugar of macrolides, including N-demethylation and subsequent N-alkylation or the formation of a 1,3-oxazolidin-2-one ring, can completely suppress antibacterial activity while retaining or introducing other biological functions. doi.org This opens up avenues for developing these compounds for a variety of non-infectious diseases. doi.org

Rational Design and Development of Novel Therapeutic Agents Utilizing N-Demethylated Macrolide Scaffolds

The N-demethylated macrolide scaffold provides a versatile platform for the rational design and development of new therapeutic agents with tailored properties. By understanding the structure-activity relationships, researchers can modify the this compound molecule to enhance desired biological effects and minimize unwanted ones.

One key area of focus is overcoming antibiotic resistance. Molecular dynamics simulations have been used to study the interactions of macrolides with bacterial ribosomes, including those with resistance-conferring mutations. nih.govosti.gov This computational approach helps to understand the molecular basis of resistance and to design novel derivatives with improved activity against resistant strains. nih.govosti.govnih.gov For instance, simulations have guided the design of azithromycin derivatives with modified indole-analog moieties to enhance their interaction with the ribosome. nih.gov

The development of fully synthetic routes to macrolides allows for extensive structural modifications that are not possible through semi-synthesis from natural products. acs.org This has enabled the creation of novel macrolide classes, such as 13-membered azalides, which exhibit potent activity against multi-drug resistant Gram-negative pathogens. acs.org A critical factor in achieving this activity was the introduction of small secondary or tertiary amines to create polycationic molecules. acs.org

Furthermore, the N-demethylated scaffold is a starting point for creating compounds with entirely new therapeutic applications. As mentioned, N-demethyl-N-alkyl-erythromycin derivatives have shown promise as prokinetic agents. google.com The synthesis of various N-demethylated macrolide impurities is not only crucial for quality control of existing drugs but also provides a library of compounds for screening for new biological activities. researchgate.net The ability to synthesize N-demethylated macrolides on a large scale is essential for their potential development as drug candidates. doi.org

Compound/ScaffoldDesign StrategyTherapeutic GoalKey Findings
Azithromycin derivativesMolecular dynamics simulations to guide modifications of indole-analog moieties.Overcoming antibiotic resistance.Different geometries of the moiety's interaction with the ribosome may explain varied activities. nih.gov
13-membered azalidesFully synthetic approach to introduce novel structural features.Activity against multi-drug resistant Gram-negative pathogens.Introduction of small amines to create polycationic species is critical for activity. acs.org
4,8,10-Tridesmethyl telithromycinDesmethylation strategy based on structural data.Overcoming resistance due to ribosomal modification.Analogue showed superior activity against a resistant strain of Staphylococcus aureus. nih.gov
N-demethyl-N-alkyl-erythromycin derivativesAlkylation of the N-demethylated scaffold.Prokinetic agents for gastrointestinal disorders.These derivatives demonstrate useful prokinetic activity. google.com

Q & A

Basic Research Questions

Q. What experimental approaches are used to distinguish N-Demethylerythromycin A from other erythromycin derivatives?

  • Methodology : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely employed to differentiate this compound from structurally similar compounds like erythromycin A and C. For example, USP standards specify retention times and fragmentation patterns for validation . Researchers should optimize mobile phase gradients and ionization parameters to resolve co-eluting peaks, particularly in complex biological matrices.

Q. How can researchers ensure the purity of synthesized this compound?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and X-ray crystallography are critical for verifying structural integrity. Quantitative purity assessments require orthogonal methods: reversed-phase HPLC for polar impurities and Karl Fischer titration for residual solvents. BioAustralis reports a purity threshold of ≥95% for research-grade material, validated via these techniques .

Q. What are the primary challenges in isolating this compound from microbial fermentation broths?

  • Methodology : Challenges include low yield due to competing biosynthetic pathways and interference from co-produced macrolides. Researchers employ liquid-liquid extraction (e.g., ethyl acetate) followed by silica gel chromatography. Process optimization via fractional factorial design (e.g., pH, temperature, solvent ratios) improves recovery rates .

Advanced Research Questions

Q. How can contradictory findings about this compound’s metabolic stability be reconciled in pharmacokinetic studies?

  • Methodology : Discrepancies often arise from interspecies variability (e.g., murine vs. human liver microsomes) or assay conditions (e.g., CYP450 isoform activity). A meta-analysis framework using random-effects models can quantify heterogeneity. Researchers should standardize incubation times, cofactor concentrations, and validate findings with in vivo models .

Q. What experimental designs are optimal for investigating this compound’s structure-activity relationship (SAR) in antibiotic resistance?

  • Methodology : Combinatorial mutagenesis of the erythromycin polyketide synthase (PKS) gene cluster allows systematic modification of the N-methylation site. Pairing this with minimum inhibitory concentration (MIC) assays against resistant Staphylococcus aureus strains identifies critical functional groups. Molecular dynamics simulations further elucidate binding affinity changes to bacterial ribosomes .

Q. How can researchers address the nephrotoxicity risks associated with this compound in preclinical models?

  • Methodology : Modified Delphi consensus methods are used to prioritize nephrotoxicity biomarkers (e.g., serum creatinine, KIM-1) and establish dose-response thresholds. Longitudinal studies in rodent models should incorporate histopathological analysis and glomerular filtration rate (GFR) monitoring. Confounding variables like hydration status must be controlled statistically .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data of this compound?

  • Methodology : Nonlinear regression (e.g., sigmoidal dose-response curves) calculates IC₅₀ values. Bootstrapping with 10,000 iterations estimates confidence intervals. For high-throughput screening data, machine learning algorithms (e.g., random forests) identify off-target effects. Researchers must account for plate-to-plate variability via normalization to positive/negative controls .

Methodological Considerations

  • Data Contradictions : When conflicting data emerge (e.g., variable MIC values), researchers should conduct sensitivity analyses using standardized CLSI/EUCAST protocols and report interlaboratory calibration metrics .
  • Ethical Compliance : Safety protocols for handling this compound must align with institutional biosafety committees (IBCs), including MSDS documentation and waste disposal guidelines .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Demethylerythromycin A
Reactant of Route 2
N-Demethylerythromycin A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.